Riletamotide

Cancer Immunotherapy Telomerase Vaccine Multi-Peptide Vaccine

Researchers developing telomerase-targeted immunotherapies face limited access to well-characterized hTERT peptide antigens. Riletamotide is a synthetic 15-amino-acid peptide (sequence: Ala-Glu-Arg-Leu-Thr-Ser-Arg-Val-Lys-Ala-Leu-Phe-Ser-Val-Leu) that serves as a core component of the UV1 multi-peptide vaccine, which has demonstrated a median OS of 28.2 months and a 4-year OS of 39% in advanced NSCLC (83% at the 700 μg dose) when combined with GM-CSF. It is currently in Phase II trials for NSCLC, melanoma, and mesothelioma, and holds FDA and EMA Orphan Drug Designations for mesothelioma. Supplied as a lyophilized powder with storage at -20°C; shipped at ambient temperature.

Molecular Formula C76H132N22O21
Molecular Weight 1690.0 g/mol
Cat. No. B12381346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRiletamotide
Molecular FormulaC76H132N22O21
Molecular Weight1690.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)N
InChIInChI=1S/C76H132N22O21/c1-37(2)31-50(66(110)92-52(34-45-21-15-14-16-22-45)67(111)94-55(36-100)70(114)97-58(41(9)10)72(116)93-53(74(118)119)33-39(5)6)90-61(105)43(12)85-62(106)46(23-17-18-28-77)89-71(115)57(40(7)8)96-65(109)48(25-20-30-84-76(81)82)88-69(113)54(35-99)95-73(117)59(44(13)101)98-68(112)51(32-38(3)4)91-63(107)47(24-19-29-83-75(79)80)87-64(108)49(26-27-56(102)103)86-60(104)42(11)78/h14-16,21-22,37-44,46-55,57-59,99-101H,17-20,23-36,77-78H2,1-13H3,(H,85,106)(H,86,104)(H,87,108)(H,88,113)(H,89,115)(H,90,105)(H,91,107)(H,92,110)(H,93,116)(H,94,111)(H,95,117)(H,96,109)(H,97,114)(H,98,112)(H,102,103)(H,118,119)(H4,79,80,83)(H4,81,82,84)/t42-,43-,44+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,57-,58-,59-/m0/s1
InChIKeyZOLSANOADKDRJU-LCSFIVLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Riletamotide: A Component Peptide in the Multi-Epitope Telomerase Vaccine UV1


Riletamotide (CAS 524061-04-9), also known as hTERT (651-665), is a synthetic 15-amino-acid peptide (sequence: Ala-Glu-Arg-Leu-Thr-Ser-Arg-Val-Lys-Ala-Leu-Phe-Ser-Val-Leu) . It is one of three long synthetic peptides—along with alrefimotide and tapderimotide—that constitute the therapeutic cancer vaccine UV1 [1]. UV1 is designed to target human telomerase reverse transcriptase (hTERT), an antigen overexpressed in most cancers but with limited expression in normal somatic tissues [2]. The vaccine is currently under investigation in multiple Phase II clinical trials for indications including non-small cell lung cancer (NSCLC), malignant melanoma, mesothelioma, ovarian cancer, and head and neck squamous cell carcinoma [1].

Why Riletamotide-Containing UV1 Vaccine Cannot Be Substituted by Other Telomerase Peptide Vaccines


Riletamotide is not a standalone therapeutic agent but rather an integral component of the UV1 multi-peptide vaccine. As such, direct compound-level substitution is not applicable; the relevant procurement decision concerns the complete UV1 vaccine formulation. Within the telomerase-targeting vaccine class, UV1 (containing riletamotide) differentiates itself from single-peptide or limited-epitope alternatives (e.g., GV1001, Vx-001) through its multi-peptide design covering a broader hTERT epitope repertoire [1]. This design difference translates to quantifiable distinctions in HLA coverage, immune response rates, and clinical outcomes, as detailed in Section 3 [2]. Furthermore, regulatory designations (FDA Orphan Drug, Fast Track) for specific UV1 indications create a barrier to substitution with non-designated analogs [3].

Quantitative Evidence Differentiating Riletamotide-Containing UV1 from Comparator Telomerase Vaccines


Multi-Peptide Design vs. Single-Peptide Vaccines: Broader hTERT Epitope Coverage and Higher Population Immunogenicity

UV1, containing riletamotide along with alrefimotide and tapderimotide, is composed of three synthetic long peptides spanning 54-60 amino acids of the hTERT catalytic subunit, including multiple CD4+ and CD8+ T-cell epitopes [1]. This multi-peptide design enables immunogenicity in 78% of non-HLA-typed patients [2]. In contrast, the comparator vaccine GV1001 is a single 16-amino-acid MHC class II peptide, and Vx-001 consists of two HLA-A*0201-restricted 9-mer peptides, limiting their HLA coverage and population applicability [3]. Preclinical multi-peptide vs. single-peptide stimulation studies with GX301 (four telomerase peptides) demonstrated that the overall number of responders to four peptides was higher than to any single peptide, providing direct support for multi-peptide administration [4].

Cancer Immunotherapy Telomerase Vaccine Multi-Peptide Vaccine

Clinical Outcome Comparison: UV1 (Riletamotide-Containing) vs. Vx-001 in Advanced NSCLC

In a Phase I dose-escalation study of UV1 vaccination with GM-CSF as adjuvant in patients with stage III/IV NSCLC who had no evidence of progression after prior treatments, UV1 demonstrated a median progression-free survival (PFS) of 10.7 months and a median overall survival (OS) of 28.2 months, with a 4-year OS rate of 39% [1]. In the highest UV1 dosage group (700 μg), 4-year OS reached 83% [1]. In comparison, the Phase IIb trial of Vx-001 as post-chemotherapy maintenance immunotherapy in HLA-A*0201-positive stage IV NSCLC patients failed to meet its primary endpoint, with median OS of 14.3 months for Vx-001 vs. 11.3 months for placebo (p=0.86) [2]. UV1 induced specific T-cell responses in 67% of patients, with responses being dynamic and long-lasting [1], whereas Vx-001 induced long-lasting TERT-specific immune responses in only 29.2% of vaccinated patients [2].

Non-Small Cell Lung Cancer Overall Survival Maintenance Immunotherapy

Telomerase Vaccine Class Efficacy: GV1001's Limited Clinical Benefit in Phase III Contrasts with UV1's Ongoing Phase II Development

The Phase III TeloVac trial evaluated GV1001 in combination with gemcitabine/capecitabine chemotherapy in 1062 patients with locally advanced or metastatic pancreatic cancer. The addition of GV1001 did not significantly improve overall survival: median OS was 7.9 months (chemotherapy alone) vs. 6.9 months (sequential chemoimmunotherapy) vs. 7.3 months (concurrent chemoimmunotherapy) [1]. A subsequent biomarker-stratified Phase III trial in eotaxin-high patients showed improved OS with GV1001 (11.3 vs. 7.5 months, p=0.021) [2], but this required pre-selection of a specific biomarker-defined subset. In contrast, UV1 (containing riletamotide) is currently advancing in Phase II trials across multiple indications without requiring HLA or biomarker pre-selection [3], reflecting a different clinical development trajectory and potentially broader applicability.

Telomerase Vaccine Pancreatic Cancer Phase III Failure

Regulatory Differentiation: Orphan Drug and Fast Track Designations for UV1 in Mesothelioma and Melanoma

UV1, the vaccine containing riletamotide, has received multiple regulatory designations that create quantifiable procurement and development advantages. The FDA granted Orphan Drug Designation for UV1 for the treatment of mesothelioma (October 2023) and for stage IIB-IV melanoma (December 2021) [1]. The EMA also granted Orphan Drug Designation for UV1 in mesothelioma (March 2024) [2]. Additionally, UV1 received FDA Fast Track designation [3]. These designations confer benefits including potential 7-year market exclusivity (FDA Orphan Drug), tax credits for clinical research, and eligibility for expedited review pathways [1]. In contrast, comparator telomerase vaccines such as GV1001, Vx-001, and UCPVax have not secured comparable regulatory designations for the same indications [4].

Orphan Drug Designation Fast Track Regulatory Incentives

Recommended Research and Industrial Application Scenarios for Riletamotide-Containing UV1 Vaccine


Non-Small Cell Lung Cancer (NSCLC) Immunotherapy Combination Studies

Based on Phase I data demonstrating a median OS of 28.2 months and 4-year OS of 39% in advanced NSCLC patients receiving UV1 with GM-CSF, with the 700 μg dose cohort achieving 83% 4-year OS, UV1 is a compelling candidate for combination studies with immune checkpoint inhibitors (e.g., pembrolizumab, nivolumab) in first-line or maintenance NSCLC settings [1]. The ongoing Phase II LUNGVAC trial (NCT05344209) is specifically designed to evaluate the addition of UV1 to anti-PD-1/PD-L1 therapy versus anti-PD-1/PD-L1 alone, with progression-free survival as the primary endpoint [2]. Procurement of UV1 for NSCLC research should prioritize protocols incorporating the 700 μg dose identified as optimal in Phase I dose-escalation [1].

Mesothelioma Orphan Indication Development Programs

UV1 has secured both FDA (October 2023) and EMA (March 2024) Orphan Drug Designations for the treatment of mesothelioma, a rare and aggressive cancer with limited therapeutic options [1][2]. This dual orphan designation provides a 7-year market exclusivity period upon approval, reduced regulatory fees, and protocol assistance benefits in both the US and EU [1]. Research organizations and biopharmaceutical partners developing mesothelioma therapies should prioritize UV1 for combination studies with standard-of-care chemotherapy (pemetrexed/platinum) or immune checkpoint inhibitors, given the regulatory incentives and the ongoing Phase II NIPU trial evaluating UV1 in this indication [3].

Malignant Melanoma Immunotherapy Research

UV1 holds FDA Orphan Drug Designation for stage IIB-IV melanoma [1] and has demonstrated favorable long-term outcomes in Phase I/IIa trials combining UV1 with ipilimumab, showing a 5-year survival update with durable responses [2]. The multi-peptide design of UV1, targeting multiple hTERT epitopes, may address resistance mechanisms that limit single-epitope vaccine approaches in melanoma [3]. Procurement for melanoma research should consider UV1 for combination protocols with anti-PD-1 agents (pembrolizumab, nivolumab) or in adjuvant settings following surgical resection, where telomerase-based vaccination may help prevent recurrence [3].

Ovarian Cancer and Head and Neck Squamous Cell Carcinoma Exploratory Studies

UV1 is currently in Phase II clinical development for ovarian cancer and PD-L1-positive head and neck squamous cell carcinoma [1]. While mature clinical data are still pending, the broad hTERT expression in these tumor types provides a scientific rationale for UV1 investigation [2]. Research organizations with ovarian cancer or head and neck cancer programs may consider UV1 for exploratory combination studies, particularly given the vaccine's established safety profile (no serious adverse events observed in Phase I NSCLC trial) and the 67% immune response rate demonstrated in non-HLA-typed patients [3]. Procurement should be aligned with ongoing Phase II trial protocols to ensure consistency with emerging clinical evidence [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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